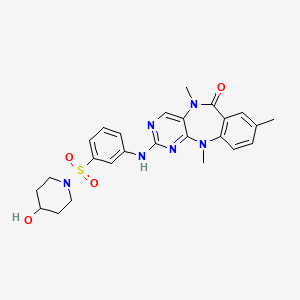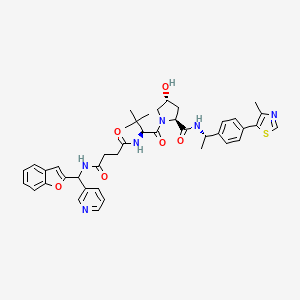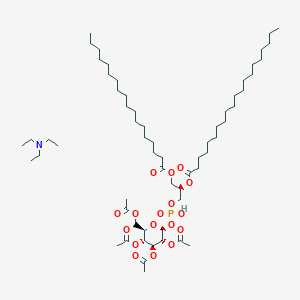![molecular formula C24H25N3O8 B12401385 [(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B12401385.png)
[(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a naphthalene moiety, a pyrimidine ring, and an oxolane ring, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate typically involves multiple steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate amines and carbonyl compounds under acidic or basic conditions.
Attachment of the naphthalene moiety: This step may involve the use of coupling reagents such as EDCI or DCC to form the carbamoyl linkage.
Construction of the oxolane ring: This can be synthesized via cyclization reactions involving hydroxyl and methoxy groups.
Final acetylation: The hydroxyl group is acetylated using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the acetate group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, it may be used to study enzyme interactions, particularly those involving pyrimidine or naphthalene derivatives.
Medicine
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals or as a precursor for materials with specific properties.
Mécanisme D'action
The mechanism of action of [(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate likely involves interactions with molecular targets such as enzymes or receptors. The naphthalene and pyrimidine moieties may play crucial roles in binding to these targets, influencing biological pathways and exerting specific effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(phenylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate
- [(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate
Uniqueness
The unique combination of the naphthalene moiety with the pyrimidine and oxolane rings distinguishes [(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate from other similar compounds. This structural uniqueness may confer specific properties and applications that are not observed in its analogs.
Propriétés
Formule moléculaire |
C24H25N3O8 |
|---|---|
Poids moléculaire |
483.5 g/mol |
Nom IUPAC |
[(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate |
InChI |
InChI=1S/C24H25N3O8/c1-13(29)34-19-18(12-28)35-23(20(19)33-2)27-11-17(22(31)26-24(27)32)21(30)25-10-14-7-8-15-5-3-4-6-16(15)9-14/h3-9,11,18-20,23,28H,10,12H2,1-2H3,(H,25,30)(H,26,31,32)/t18-,19+,20?,23-/m1/s1 |
Clé InChI |
FBLYRAZGUZFAPQ-QNLWVQNGSA-N |
SMILES isomérique |
CC(=O)O[C@H]1[C@H](O[C@H](C1OC)N2C=C(C(=O)NC2=O)C(=O)NCC3=CC4=CC=CC=C4C=C3)CO |
SMILES canonique |
CC(=O)OC1C(OC(C1OC)N2C=C(C(=O)NC2=O)C(=O)NCC3=CC4=CC=CC=C4C=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-oxopentanoate](/img/structure/B12401312.png)

![5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide](/img/structure/B12401325.png)



![4-[(2R,3R)-3-(3,5-dihydroxyphenyl)-7-[(2R,3R)-3-(3,5-dihydroxyphenyl)-4-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]-4-hydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B12401341.png)


![2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate](/img/structure/B12401377.png)



